Calebassine

説明

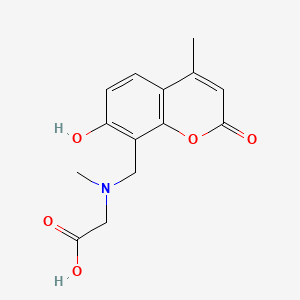

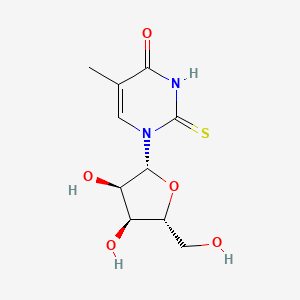

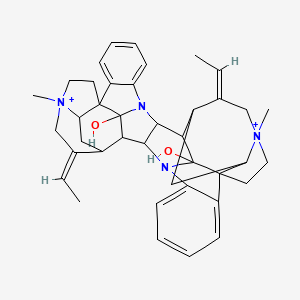

Calebassine is a natural product extracted from the seeds of Strychnos nux-vomica Linn . It is a type of compound known as alkaloids . It has a molecular formula of C42H52N4O2 and a molecular weight of 644.9 g/mol .

Synthesis Analysis

Calebassine is prepared from cucurbitacin, polyethanediol 6000, polyethanediol 400, and alcohol as cooler . The preparation method involves a dosage changing form on the basis of a cucurbitacin sheet .Molecular Structure Analysis

The molecular structure of Calebassine is consistent with its formula C42H52N4O2 .Physical And Chemical Properties Analysis

Calebassine is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .科学的研究の応用

Structural Analysis and Chemical Properties

- Structural Transformation and Chemical Reactions: The Calebash alkaloid C-calebassine, when treated with hot mineral acid, undergoes structural changes, resulting in the formation of anhydro-isocalebassine methyl ether salts. This transformation involves a radical change in the central part of the molecule, indicating significant reactivity and complexity in its chemical structure (Gemmell et al., 1969).

- Crystal Structure Determination: The crystal structure of C-calebassine iodide was determined, confirming the structure of the alkaloid ion as proposed earlier. This research contributes to a deeper understanding of the molecular structure of calebassine (Fehlmann et al., 1965).

Pharmacological Aspects

- Curarizing Agents: Calebassine, among other alkaloids extracted from Strychnos usambarensis, was identified as a potent curarizing agent. This highlights its potential application in the development of muscle relaxants or anesthetics (Dubois et al., 1974).

- Neuromuscular Blocking Properties: A study on various indole alkaloids from an African Strychnos species, including calebassine, revealed that bisquaternary ammonium compounds like calebassine are competitive neuromuscular blocking agents. This sheds light on its potential medical applications in surgeries or treatments requiring muscle paralysis (Angenot et al., 1975).

Bioassay Applications

- Bioassays for Active Plant Constituents: A study on bioassays for active plant constituents, including calebassine, discusses the challenges and advancements in activity-guided isolation and bioassay design. This is crucial for medicinal plant research, where calebassine can be a subject of study (Hamburger & Hostettmann, 1991).

- Environmental Pollutant Monitoring: Bioluminescent bacteria bioassays, an area of research involving compounds like calebassine, are used for environmental analyses, particularly in assessing ecotoxicological risks. This indicates the broader application of calebassine in environmental science (Girotti et al., 2008).

Safety And Hazards

特性

IUPAC Name |

(28E,38E)-28,38-di(ethylidene)-14,30-dimethyl-8,24-diaza-14,30-diazoniadodecacyclo[25.5.2.211,14.11,26.110,17.02,7.09,25.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,18,20,22-hexaene-35,36-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48N4O2/c1-5-23-21-43(3)17-15-37-27-11-7-10-14-30(27)42-36-34-26-20-32-38(16-18-44(32,4)22-24(26)6-2)28-12-8-9-13-29(28)41(40(34,38)46)35(36)33(39(37,42)45)25(23)19-31(37)43/h5-14,25-26,31-36,45-46H,15-22H2,1-4H3/q+2/b23-5-,24-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWCEUHZKLPKRE-XIBKSJEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C[N+]2(CCC34C2CC1C5C3(N(C6C5N7C8=CC=CC=C8C91C7(C6C2CC9[N+](CC1)(CC2=CC)C)O)C1=CC=CC=C41)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C2C3C4(N(C5=CC=CC=C5C46C(C2)[N+](C1)(CC6)C)C7C3N8C9(C7C1/C(=C\C)/C[N+]2(C(C9(C3=CC=CC=C83)CC2)C1)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48N4O2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C-Calebassine | |

CAS RN |

7257-29-6 | |

| Record name | C-Calebassine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007257296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。